1-ethyl-6-fluoro-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one
Description
1-Ethyl-6-fluoro-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a fluorinated quinolinone derivative with a complex substitution pattern. Its structure includes an ethyl group at the 1-position, a fluorine atom at the 6-position, a morpholino ring at the 7-position, and a meta-tolylsulfonyl (m-toluenesulfonyl) group at the 3-position. This compound is part of a broader class of quinolone derivatives, which are known for their diverse pharmacological activities, including antimicrobial and antimalarial properties .
Properties
IUPAC Name |
1-ethyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4S/c1-3-24-14-21(30(27,28)16-6-4-5-15(2)11-16)22(26)17-12-18(23)20(13-19(17)24)25-7-9-29-10-8-25/h4-6,11-14H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPYQWJDWZCIRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-fluoro-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and reagent concentrations are carefully controlled to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : Conversion of the quinoline core to more oxidized derivatives.
Reduction: : Reduction of functional groups such as nitro groups to amines.
Substitution: : Replacement of hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents are hydrogen gas (H2) in the presence of a catalyst, or tin chloride (SnCl2).
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Amines.
Substitution: : Halogenated or alkylated quinolines.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits potent cytotoxicity against various cancer cell lines. The mechanisms of action primarily involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 20 | Cell cycle arrest and apoptosis |
A notable study demonstrated that patients with advanced-stage cancer showed improved survival rates and reduced tumor sizes when treated with this compound as part of a combination therapy regimen.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown significant antimicrobial activity against a variety of pathogens, indicating its potential as an antibacterial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Clinical Application in Cancer Therapy : A clinical study involving patients with advanced cancer highlighted the efficacy of this compound in a combination therapy setting. Patients exhibited significant tumor reduction and improved overall survival rates, supporting its use as a therapeutic agent in oncology.
- Structure-Activity Relationship Studies : Recent research has focused on elucidating the structure-activity relationship (SAR) of this compound. Modifications to the quinoline scaffold have been explored to enhance biological activity and selectivity towards cancer cells. For instance, derivatives with altered substitutions at the nitrogen or fluorine positions exhibited improved potency against specific cancer types .
Research Findings
The ongoing research into the applications of 1-ethyl-6-fluoro-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one is promising, particularly concerning its potential as an anticancer and antimicrobial agent. The unique structural features of this compound allow for diverse modifications that can lead to enhanced therapeutic effects.
Mechanism of Action
The exact mechanism of action of 1-ethyl-6-fluoro-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one is not fully understood, but it likely involves interactions with specific molecular targets and pathways. Research suggests that quinoline derivatives can bind to various enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Substituent Analysis
- Position 3: The m-tolylsulfonyl group in the target compound contrasts with pyridyl (in antimalarial analog ) and carboxylic acid groups (in impurities like MM0350.01 ).
- Position 7: Morpholino (a six-membered oxygen-containing ring) versus piperazinyl (nitrogen-rich ring) or chloro substituents significantly impacts solubility and target interactions. For example, the piperazinyl analog (Impurity D) is a common byproduct in quinolone synthesis due to intermediate reactivity .
- Position 1 : Ethyl and cyclopropyl groups influence steric bulk and metabolic stability. Cyclopropyl derivatives (e.g., ) are often used to reduce cytochrome P450 interactions.
Physicochemical Properties
- Molecular weights vary significantly: the target compound (443.5 g/mol) is heavier than simpler analogs like 6-fluoro-7-methylquinolin-4(1H)-one (193.18 g/mol) due to its complex substituents .
Biological Activity
1-Ethyl-6-fluoro-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, including antitumor, antimicrobial, and antioxidant properties, supported by relevant research findings and data.
The compound has a molecular weight of approximately 320.32 g/mol and features a complex structure that contributes to its biological efficacy. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₁N₂O₃S |
| Molecular Weight | 320.32 g/mol |
| Purity | 90% |
| Melting Point | Not specified |
| Solubility | Not specified |
Antitumor Activity
Recent studies have highlighted the potential of quinoline derivatives, including 1-ethyl-6-fluoro-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one, in targeting various cancer cell lines. For instance, a series of derivatives were synthesized and evaluated for cytotoxicity against several cancer cell lines, including DU145 (prostate), A549 (lung), SKOV3 (ovarian), and MCF7 (breast) cells.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of related quinoline derivatives:
- Hexanoic acid-based derivatives exhibited promising activity against all tested cancer cell lines.
- The compound 8a demonstrated significant antibacterial effects with a minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus, alongside notable anti-biofilm activity .
Antimicrobial Activity
The compound's antimicrobial properties have been investigated through various assays. The results indicate that it possesses significant antibacterial and antifungal activities.
Key Findings:
- The hexanoic acid derivative showed MIC values of 2.1 μg/mL against Staphylococcus aureus and 4.6 μg/mL against Bacillus subtilis .
- Additional studies have confirmed that quinoline derivatives can inhibit bacterial growth effectively, suggesting their potential as therapeutic agents in treating infections .
Antioxidant Activity
Antioxidant assays conducted on similar quinoline compounds revealed their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
The antioxidant activity is attributed to the presence of functional groups that can donate electrons to free radicals, thus neutralizing them and preventing cellular damage.
Q & A
Q. What are the key considerations in the synthesis of 1-ethyl-6-fluoro-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one to ensure high yield and purity?
Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For quinolinone derivatives, cyclocondensation of intermediates (e.g., ethyl 3-oxo-3-(fluorophenyl)propanoate) with morpholine and sulfonylating agents under reflux in aprotic solvents (e.g., dichlorobenzene) is critical. Protecting groups (e.g., tert-butyl carbamate) may be used to stabilize reactive amines during coupling steps . Purification via flash chromatography (heptane/EtOAc gradients) or recrystallization ensures purity. Yield improvements are achieved by optimizing stoichiometry, temperature (e.g., 180°C for cyclization), and acid-binding agents to minimize byproducts .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., morpholino and sulfonyl groups) via characteristic shifts (e.g., δ ~3.5 ppm for morpholine protons, δ ~125–140 ppm for quinolinone carbons) .
- HRMS: High-resolution mass spectrometry validates molecular weight (e.g., calculated vs. observed m/z for C₂₂H₂₄FN₃O₄S) .
- HPLC-PDA/MS: Reverse-phase HPLC with photodiode array detection monitors purity and quantifies impurities (e.g., desethyl or sulfonyl-cleavage byproducts) .
Advanced Research Questions
Q. How can researchers investigate the inhibitory effects of this compound on the c-Myc/Max/DNA complex in cancer models?
Methodological Answer:
- Biochemical Assays: Electrophoretic mobility shift assays (EMSAs) measure disruption of c-Myc/Max binding to DNA. Competitive inhibition can be quantified using fluorescently labeled DNA probes .
- Cellular Models: Luciferase reporter assays in c-Myc-driven cancer cells (e.g., HeLa or MCF-7) assess transcriptional suppression. Dose-response curves (0.01–30 mg/kg/day equivalents) determine IC₅₀ values .
- Structural Studies: Molecular docking (e.g., using AutoDock Vina) identifies binding interactions with the c-Myc/Max dimer interface. X-ray crystallography or cryo-EM of the compound-DNA complex resolves binding modes .
Q. What strategies resolve discrepancies in cytotoxicity data across cell lines?
Methodological Answer:
- Cell Line Profiling: Test cytotoxicity in panels of cell lines (e.g., NCI-60) to identify lineage-specific sensitivity. For example, colorectal (HCT-116) vs. breast (MDA-MB-231) cancers may show differential uptake due to transporter expression .
- Metabolic Stability: Incubate the compound with liver microsomes to assess metabolic degradation. Correlate half-life (t₁/₂) with cytotoxicity in low-metabolism cell lines (e.g., CHO) .
- Data Normalization: Use QSCR (Quantitative Structure-Cytotoxicity Relationship) models to adjust for cell line-specific factors (e.g., proliferation rate, apoptosis pathways) .
Q. How can structure-activity relationships (SAR) guide the optimization of quinolinone derivatives?
Methodological Answer:
- Core Modifications: Compare analogs with varied substituents (e.g., morpholino vs. piperazine at position 7) to assess impact on c-Myc inhibition. Fluorine at position 6 enhances metabolic stability .
- Sulfonyl Group Screening: Replace m-tolylsulfonyl with other aryl/heteroaryl sulfonates (e.g., pyridinyl) to improve solubility or binding affinity. Use free-Wilson analysis to quantify contributions .
- 3D-QSAR Models: Generate CoMFA/CoMSIA models using IC₅₀ data from analogs to predict activity of novel derivatives .
Data Contradiction and Validation
Q. How should researchers address conflicting results in in vitro vs. in vivo efficacy studies?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma/tissue concentrations via LC-MS to confirm bioavailability. Poor solubility or rapid clearance (e.g., t₁/₂ < 2 hours) may explain in vivo inefficacy .
- Metabolite Identification: Use HRMS/MS to detect active/inactive metabolites. For example, N-demethylation or sulfone oxidation may alter activity .
- Tumor Microenvironment Models: Test efficacy in 3D spheroids or patient-derived xenografts (PDXs) to better mimic in vivo conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
